2-Desmethyl 2-Methylene Fesoteridone Mandelate is a chemical compound derived from Fesoterodine, which is primarily used as a treatment for overactive bladder syndrome. Fesoterodine functions as a muscarinic acetylcholine receptor inhibitor and is classified as a prodrug, meaning it is metabolized into its active form, 5-hydroxymethyl tolterodine, after administration . The specific structure of 2-Desmethyl 2-Methylene Fesoteridone Mandelate includes modifications that enhance its pharmacological properties and therapeutic efficacy.
The synthesis of 2-Desmethyl 2-Methylene Fesoteridone Mandelate involves several steps, typically starting from Fesoterodine or its derivatives. The key methods include:
These synthetic pathways require careful control of reaction conditions, including temperature, solvent choice, and reaction time to ensure high yield and purity of the final product.
The molecular structure of 2-Desmethyl 2-Methylene Fesoteridone Mandelate can be represented as follows:
The structural analysis indicates that the modifications in this compound allow for enhanced receptor binding affinity compared to its parent compound.
The chemical reactivity of 2-Desmethyl 2-Methylene Fesoteridone Mandelate can be examined through various reactions including:
These reactions are crucial for understanding the stability and behavior of the compound in biological systems.
The mechanism of action for 2-Desmethyl 2-Methylene Fesoteridone Mandelate primarily involves:
This mechanism underlies its efficacy in treating conditions like overactive bladder syndrome.
The physical properties of 2-Desmethyl 2-Methylene Fesoteridone Mandelate include:
Chemical properties include:
These properties are essential for formulating effective pharmaceutical preparations.
2-Desmethyl 2-Methylene Fesoteridone Mandelate has several applications in scientific research and medicine:
2-Desmethyl 2-methylene fesoteridone mandelate (CAS 1390644-38-8; C34H43NO6) is a structurally optimized derivative of fesoterodine, a clinically established muscarinic receptor antagonist used for overactive bladder (OAB) therapy. Fesoterodine itself is a prodrug rapidly hydrolyzed by nonspecific esterases to its active metabolite, 5-hydroxymethyl tolterodine (5-HMT), which exhibits competitive antagonism at muscarinic receptors (M1-M5 subtypes) with pKi values ranging from 7.3–8.0 [3] [7]. The parent compound fesoterodine contains a methylated isobutyrate group (–COOC(CH3)2CH3) attached to a hydroxymethylphenyl moiety, whereas 2-desmethyl 2-methylene fesoteridone replaces the methyl groups with a methylene unit while retaining the mandelate counterion [6]. This modification preserves the core 3,3-diphenylpropylamine pharmacophore essential for muscarinic receptor binding but alters the metabolic susceptibility of the ester functionality [8]. The mandelate salt component (derived from R-(-)-mandelic acid) enhances crystallinity and stability compared to conventional fumarate or hydrochloride salts of earlier antimuscarinics, as evidenced in patent literature describing its solid-state properties [6] [8].
Table 1: Structural Comparison of Fesoterodine Derivatives
Compound | Core Structure | Ester Group Modifications | Counterion |
---|---|---|---|
Fesoterodine fumarate | 3,3-Diphenylpropylamine | Isobutyrate (methylated) | Fumarate |
5-HMT (Active Metabolite) | Hydrolyzed diphenylpropylamine | Hydroxymethylphenol | None |
2-Desmethyl 2-methylene derivative | Modified 3,3-diphenylpropylamine | Methylene-substituted isobutyrate | Mandelate |
Mandelate salts represent a strategic advancement in pharmaceutical salt selection, particularly for tertiary amine-containing therapeutics like fesoterodine derivatives. The mandelate anion (C6H5CH(OH)COO−) confers superior physicochemical properties compared to inorganic anions, including enhanced solubility in biological matrices, improved crystallinity for reproducible manufacturing, and increased stability under humid conditions [6] [8]. Patent WO2009122303A2 specifically highlights fesoterodine mandelate’s "good flow properties" and stability at elevated temperatures and humidity, attributing these advantages to strong cation-anion interactions in the crystal lattice [6]. The chiral nature of mandelic acid (typically R-enantiomer) may further influence receptor binding kinetics, though this remains underexplored for the 2-desmethyl derivative. Crucially, mandelate salts maintain the prodrug’s esterase-mediated activation pathway while potentially modulating dissolution rates in vivo [3] [10]. This aligns with broader trends in salt engineering where aromatic carboxylates (e.g., mandelate, besylate) are increasingly favored over aliphatic carboxylates (acetate, citrate) for neurology and urology therapeutics requiring precise pharmacokinetic profiles [4] [8].
Table 2: Advantages of Mandelate Salts in Antimuscarinic Drug Design
Property | Mandelate Salt | Conventional Salts (e.g., Fumarate) |
---|---|---|
Solubility | Moderate aqueous solubility (≥4.43 mM in DMSO-water systems) [10] | Variable, often hygroscopic |
Crystallinity | Highly crystalline; defined PXRD patterns [8] | Polymorphic risks |
Stability | Stable at 40°C/75% RH for >6 months [6] | May degrade under accelerated conditions |
Bioactivation | Unimpaired esterase hydrolysis [3] | pH-dependent release possible |
The 2-desmethyl 2-methylene modification in fesoteridone targets two interrelated pharmaceutical challenges: metabolic stability and prodrug efficiency. Standard fesoterodine undergoes extensive first-pass metabolism via hepatic CYP450 enzymes (primarily CYP2D6 and CYP3A4) after esterase-mediated conversion to 5-HMT, leading to variable interpatient exposure [7]. By replacing the methyl groups (–CH3) on the isobutyrate moiety with a methylene unit (=CH2), the molecule achieves three critical advantages:
These modifications synergize with the mandelate counterion, which independently enhances solid-state stability and shelf life. Patent US20110086103A1 emphasizes that such structural refinements yield "high purity" intermediates for synthesizing final dosage forms while avoiding impurities common in fumarate salt processes [8]. Molecular modeling suggests the methylene group induces conformational strain that may subtly alter binding to muscarinic subtypes, though in vitro pKi data remains comparable to unmodified fesoterodine (M3 pKi ~7.4–7.5) [3] [10].
Table 3: Impact of Structural Modifications on Pharmacokinetic Parameters
Modification | Targeted Limitation | Expected Outcome |
---|---|---|
2-Desmethyl group | CYP2D6-mediated demethylation | ↓ Metabolite variability; ↑ AUC consistency |
2-Methylene unit | Plasma esterase instability | ↑ Plasma half-life; ↓ Cmax fluctuations |
Mandelate salt | Poor crystallinity of free base | ↑ Batch-to-batch reproducibility; ↓ degradation |
The strategic integration of methylene substitution with mandelate salt formation exemplifies modern prodrug optimization—simultaneously addressing metabolic liabilities, physicochemical instability, and manufacturing challenges inherent in muscarinic antagonists [6] [8]. This molecular engineering approach could translate to enhanced therapeutic consistency for OAB patients, particularly those with CYP450 polymorphisms.
Table 4: Key Chemical Identifiers of 2-Desmethyl 2-Methylene Fesoteridone Mandelate
Property | Value | Source |
---|---|---|
CAS Registry Number | 1390644-38-8 | [1] [4] |
Molecular Formula | C34H43NO6 | [1] [5] |
Molecular Weight | 561.71 g/mol | [1] [4] |
Salt Former | (R)-(-)-Mandelic acid | [6] [8] |
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: